molecular formula C18H23ClN2O3 B7917102 [1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7917102
M. Wt: 350.8 g/mol
InChI Key: QGKOXLMFMBWRCL-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic compound characterized by a piperidine backbone substituted with a 2-chloroacetyl group at the 1-position, a cyclopropyl carbamate at the 3-position, and a benzyl ester moiety. Its molecular weight is approximately 350.84 g/mol (CAS: 1354015-11-4) . The cyclopropyl ring introduces steric constraints, which may influence binding affinity or metabolic stability, while the benzyl ester enhances lipophilicity. This compound has been studied in fluorochemical research and organic synthesis but is listed as discontinued in commercial catalogs .

Properties

IUPAC Name

benzyl N-[1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c19-11-17(22)20-10-4-7-16(12-20)21(15-8-9-15)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKOXLMFMBWRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)N(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Chloro-acetyl Group: The chloro-acetyl group is introduced via an acylation reaction using chloroacetyl chloride and a base such as triethylamine.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Formation of the Benzyl Ester: The final step involves esterification of the carbamic acid with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-acetyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, amides, or other substituted derivatives.

Scientific Research Applications

[1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Acetyl Substituent Carbamate Substituent Molecular Weight (g/mol) Key Properties
[1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (Target) Piperidin-3-yl 2-Chloro-acetyl Cyclopropyl 350.84 High electrophilicity; steric hindrance from cyclopropyl; discontinued .
[1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester (Compound 1, ) Piperidin-3-yl 2-Chloro-acetyl None (unsubstituted) ~306.8 (estimated) Lower steric bulk; higher reactivity due to absence of cyclopropyl .
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (Compound 2, ) Pyrrolidin-2-ylmethyl 2-Chloro-acetyl Methyl Not specified 5-membered pyrrolidine ring increases ring strain; methyl carbamate reduces lipophilicity .
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester () Piperidin-3-yl 2-Amino-acetyl Cyclopropyl ~331.3 (estimated) Amino group enhances hydrogen bonding; lower electrophilicity compared to chloro derivative .
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester () Piperidin-2-ylmethyl 2-Amino-acetyl Cyclopropyl Not specified (CAS: 1353962-39-6) Positional isomerism (2-ylmethyl vs. 3-yl) alters spatial orientation; amino group increases polarity .
(2-{1-[(R)-2-((R)-3,3-Difluoro-cyclopentyl)-2-hydroxy-2-phenyl-acetyl]-piperidin-4-yl}-1,1-dimethyl-ethyl)-carbamic acid benzyl ester () Piperidin-4-yl Difluoro-cyclopentyl-phenyl-acetyl 1,1-Dimethyl-ethyl 528.64 Bulky fluorinated and phenyl groups enhance lipophilicity; high molecular weight may limit bioavailability .

Critical Research Findings

Reactivity and Stability: The chloro-acetyl group in the target compound is more reactive than the amino-acetyl analogs (e.g., ), enabling nucleophilic substitution reactions. However, this reactivity may reduce shelf-life compared to amino derivatives .

Ring System Effects :

  • Piperidine (6-membered ring) derivatives (e.g., target compound) generally exhibit lower ring strain and greater conformational flexibility than pyrrolidine (5-membered) analogs (Compound 2) .
  • Piperidin-2-ylmethyl () vs. piperidin-3-yl (target compound) positional isomers show distinct spatial arrangements, impacting interactions with biological targets .

Biological and Pharmacological Implications :

  • The benzyl ester moiety in all compounds enhances membrane permeability but may require esterase-mediated activation in vivo .
  • Fluorinated derivatives (e.g., ) demonstrate increased metabolic stability but face challenges in solubility due to higher molecular weight .

Biological Activity

The compound [1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a piperidine ring with a chloroacetyl group, a cyclopropyl moiety, and a carbamic acid linked to a benzyl ester, which suggests diverse reactivity and potential therapeutic applications.

Structural Characteristics

The unique structural elements of this compound contribute to its biological activity:

  • Piperidine Ring : Commonly associated with neuroactive properties.
  • Chloroacetyl Group : Enhances reactivity and may influence interaction with biological targets.
  • Cyclopropyl Moiety : Provides unique strain energy, potentially affecting binding affinity.
  • Carbamic Acid and Benzyl Ester : These functional groups can modulate solubility and bioavailability.

Biological Activities

Preliminary studies indicate that This compound may exhibit several biological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, suggesting potential utility in treating infections.
  • Neuroprotective Effects : The piperidine scaffold is often linked to neuroprotective activities, potentially influencing neurotransmitter systems involved in neurodegenerative diseases.
  • Antitumor Activity : Some derivatives of piperidine compounds have been studied for their anticancer potential, indicating that this compound may also have applications in oncology.

Case Studies and Experimental Data

  • Anticancer Activity :
    • A study focusing on piperidine derivatives highlighted that compounds with similar structures exhibited cytotoxicity against various cancer cell lines. For instance, one derivative demonstrated better apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .
  • Neuroprotective Mechanisms :
    • Research has indicated that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This inhibition may enhance cholinergic signaling, providing neuroprotective effects .
  • Antimicrobial Studies :
    • Compounds structurally similar to the target compound have shown activity against various bacterial strains, suggesting that this compound could be further developed as an antimicrobial agent.

Interaction Studies

Understanding how This compound interacts with biological targets is crucial for optimizing its therapeutic efficacy. Techniques such as molecular docking studies and enzyme inhibition assays are essential for elucidating these interactions:

  • Molecular Docking : Simulations can predict how the compound binds to target proteins, providing insights into its mechanism of action.
  • Enzyme Inhibition Assays : These assays can quantify the inhibitory effects on specific enzymes, aiding in the understanding of its pharmacodynamics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, we can compare it with other related structures:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-(2-Chloro-acetyl)piperidinePiperidine ring with chloroacetyl groupPotential antimicrobialSimpler structure; lacks cyclopropyl
CyclopropylcarbamateCyclopropane ring attached to carbamateAnticancer activityFocused on carbamate functionality
Benzyl carbamateBenzene ring attached to carbamateInsecticidal activityLacks piperidine structure

This table illustrates that while there are many compounds with similar core structures, the unique combination of functional groups and stereochemistry in This compound may confer distinct biological properties warranting further investigation.

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